

# The Role of YEATS4 and its Binders in Epigenetic Regulation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a critical reader of histone acylation, playing a pivotal role in chromatin remodeling and gene transcription. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the function of YEATS4 in epigenetic regulation, with a particular focus on the mechanism of action of its binders. We present a summary of quantitative data for known YEATS4 binders, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.

## Introduction to YEATS4: An Epigenetic Reader

YEATS4 is a key component of several multiprotein chromatin-modifying complexes, including the TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex.<sup>[1]</sup> The defining feature of YEATS4 is its YEATS domain, which functions as a reader of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues.<sup>[2]</sup> This recognition is crucial for the recruitment of chromatin-modifying machinery to specific genomic loci, thereby influencing gene expression.

The primary histone marks recognized by the YEATS4 YEATS domain are acetylated lysine 27 on histone H3 (H3K27ac) and acetylated lysine 14 on histone H3 (H3K14ac). These marks are generally associated with active transcription. By binding to these marks, YEATS4 facilitates the deposition of the histone variant H2A.Z at promoter and enhancer regions, a process that is critical for transcriptional activation.

Dysregulation of YEATS4 has been linked to various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.<sup>[3][4]</sup> In these contexts, YEATS4 often acts as an oncogene, promoting cell proliferation, survival, and metastasis.<sup>[3][4]</sup> This has spurred the development of small-molecule inhibitors that target the YEATS domain to disrupt its interaction with acetylated histones.

## Quantitative Data for YEATS4 Binders

The development of potent and selective small-molecule binders of the YEATS4 YEATS domain is an active area of research. These compounds serve as valuable chemical probes to elucidate the biological functions of YEATS4 and as potential starting points for drug discovery programs. Below is a summary of publicly available quantitative data for select YEATS4 binders.

| Compound ID               | Assay Type          | Target                   | Ki (nM) | IC50 (nM)                  | Cell Line | Reference(s) |
|---------------------------|---------------------|--------------------------|---------|----------------------------|-----------|--------------|
| YEATS4 binder-1 (4e)      | Biochemical Assay   | YEATS4 YEATS Domain      | 37      | -                          | -         | [5]          |
| YEATS4 binder-1 (4e)      | NanoBRET Assay      | YEATS4 Target Engagement | -       | 300                        | -         | [1]          |
| YEATS4-IN-1 (Compound 4d) | Biochemical Assay   | YEATS4 YEATS Domain      | 33      | -                          | -         | [4]          |
| DLG-369                   | Biochemical Assay   | YEATS4 YEATS Domain      | -       | <1000                      | -         | [6]          |
| DLG-369                   | Proliferation Assay | NSCLC cell lines         | -       | Potent inhibition reported | -         | [6]          |

## Key Signaling Pathways Involving YEATS4

YEATS4 is implicated in several critical signaling pathways that control cell growth, proliferation, and survival. Its role as a transcriptional co-regulator allows it to influence the expression of key genes within these pathways.

### The p53 Pathway

YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway.[4][7] It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.[8]



[Click to download full resolution via product page](#)

YEATS4's negative regulation of the p53 pathway.

## Wnt/β-catenin Signaling

In several cancers, including pancreatic and gastric cancer, YEATS4 has been found to activate the Wnt/β-catenin signaling pathway.[\[1\]](#)[\[9\]](#) It can promote the transcription of β-catenin, a key effector of the pathway, leading to the expression of genes involved in cell proliferation and survival.[\[1\]](#)



[Click to download full resolution via product page](#)

YEATS4's role in activating Wnt/β-catenin signaling.

## Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize YEATS4 and its binders.

### Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of YEATS4 and to assess its co-localization with specific histone marks.

Protocol Overview:

- Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to YEATS4 is used to immunoprecipitate the protein-DNA complexes.
- Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
- Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of significant enrichment.

[Click to download full resolution via product page](#)

A simplified workflow for a ChIP-seq experiment.

## NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a small molecule to its target protein.

### Protocol Overview:

- Cell Transfection: Cells are transfected with a vector expressing a fusion protein of YEATS4 and NanoLuc® luciferase.
- Tracer Addition: A cell-permeable fluorescent tracer that binds to the YEATS domain of YEATS4 is added to the cells.
- Compound Treatment: The cells are treated with the test compound (e.g., **YEATS4 binder-1**).
- Substrate Addition: A substrate for NanoLuc® is added, leading to light emission.
- BRET Measurement: If the tracer is bound to the YEATS4-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a different wavelength. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
- Data Analysis: The IC50 value is determined by measuring the BRET signal at different concentrations of the test compound.



[Click to download full resolution via product page](#)

Workflow for the NanoBRET™ Target Engagement Assay.

## Conclusion and Future Directions

YEATS4 is a key epigenetic regulator with significant implications for cancer biology. The development of small-molecule binders targeting the YEATS domain has provided valuable tools for studying its function and represents a promising avenue for therapeutic intervention. Further research is needed to fully elucidate the diverse roles of YEATS4 in different cellular contexts and to develop more potent and selective inhibitors with clinical potential. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of YEATS4 and its role in health and disease.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 5. promega.com [promega.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [The Role of YEATS4 and its Binders in Epigenetic Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139767#function-of-yeats4-binder-1-in-epigenetic-regulation]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)